2,4-Difluorobenzamidoxime

Hydrogen Bond Acceptor Count Pharmacophoric Footprint Regioisomeric Differentiation

2,4-Difluorobenzamidoxime (CAS 883022-90-0; molecular formula C₇H₆F₂N₂O; MW 172.13 g/mol) is a fluorinated aromatic amidoxime bearing fluorine substituents at the 2- and 4-positions of the phenyl ring. The compound belongs to the benzamidoxime class, which serves as a versatile synthetic intermediate for 1,2,4-oxadiazole heterocycles and as a prodrug scaffold reducible by the mitochondrial amidoxime reducing component (mARC) to the corresponding amidine.

Molecular Formula C7H6F2N2O
Molecular Weight 172.13 g/mol
Cat. No. B7726048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobenzamidoxime
Molecular FormulaC7H6F2N2O
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=NO)N
InChIInChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11)
InChIKeyWFNFKOIWDXLTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluorobenzamidoxime – Physicochemical Identity, Procurement-Grade Specifications, and Comparator Landscape


2,4-Difluorobenzamidoxime (CAS 883022-90-0; molecular formula C₇H₆F₂N₂O; MW 172.13 g/mol) is a fluorinated aromatic amidoxime bearing fluorine substituents at the 2- and 4-positions of the phenyl ring [1]. The compound belongs to the benzamidoxime class, which serves as a versatile synthetic intermediate for 1,2,4-oxadiazole heterocycles and as a prodrug scaffold reducible by the mitochondrial amidoxime reducing component (mARC) to the corresponding amidine [2]. Its computed physicochemical profile—XLogP3 1.3, topological polar surface area 58.6 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors—places it in a property space distinct from its closest regioisomeric and mono-fluorinated analogs [1]. Commercially, the compound is supplied at purity specifications ranging from 95% to 99% across multiple vendors, with documented hazard classification as a skin, eye, and respiratory irritant (GHS07, H315/H319/H335) .

Why 2,4-Difluorobenzamidoxime Cannot Be Freely Substituted by Regioisomeric or Mono-Fluorinated Benzamidoxime Analogs


Although all difluorobenzamidoxime regioisomers share the same molecular formula (C₇H₆F₂N₂O) and molecular weight (172.13 g/mol), the 2,4-substitution pattern confers a quantitatively distinct hydrogen-bonding and electronic profile that directly impacts molecular recognition, solubility, and metabolic activation [1]. The 2,4-difluoro isomer exhibits four hydrogen bond acceptor sites versus only one for the 2,5-difluoro isomer and two for the unsubstituted parent benzamidoxime, creating a non-interchangeable pharmacophoric footprint in enzyme binding pockets and supramolecular assemblies [1]. Furthermore, the electron-withdrawing effect of two fluorine atoms in the ortho and para positions differentially polarizes the amidoxime moiety compared to a single para-fluorine substitution, altering both the pKa of the oxime hydroxyl and the reduction potential relevant to mARC-catalyzed prodrug activation [2]. These quantifiable property divergences mean that substituting 2,4-difluorobenzamidoxime with a regioisomer or mono-halogenated analog without experimental validation risks unpredictable changes in reactivity, metabolic stability, and target engagement.

2,4-Difluorobenzamidoxime – Comparator-Quantified Differentiation Evidence for Procurement Decisions


Hydrogen Bond Acceptor Count: 4 (2,4-Difluoro) vs. 1 (2,5-Difluoro) vs. 2 (Unsubstituted Benzamidoxime)

The 2,4-difluorobenzamidoxime possesses four hydrogen bond acceptor (HBA) sites as computed by Cactvs 3.4.8.18 and reported in PubChem, compared to only one HBA site for the 2,5-difluoro regioisomer (CAS 885957-32-4) and two HBA sites for unsubstituted benzamidoxime (CAS 613-92-3) [1][2]. This 4-fold difference relative to the 2,5-isomer and 2-fold difference relative to the parent scaffold arises from the unique spatial arrangement of the two fluorine atoms in the 2,4-positions, which engages lone-pair electrons on both fluorines as well as the amidoxime nitrogen and oxygen atoms in hydrogen-bonding interactions [1]. The 4-fluorobenzamidoxime comparator (CAS 69113-32-2) provides three HBA sites, intermediate between the unsubstituted and 2,4-difluoro analogs [3].

Hydrogen Bond Acceptor Count Pharmacophoric Footprint Regioisomeric Differentiation

Lipophilicity (XLogP3): 2,4-Difluoro (1.3) vs. Unsubstituted (1.1) vs. 4-Fluoro (1.2) vs. 2,4-Dichloro (Experimental LogP 2.79)

2,4-Difluorobenzamidoxime has a computed XLogP3 of 1.3, representing an 18% increase in lipophilicity over unsubstituted benzamidoxime (XLogP3 1.1) and an 8% increase over 4-fluorobenzamidoxime (XLogP3 1.2), yet it remains substantially less lipophilic than the 2,4-dichloro analog (experimental LogP 2.79) [1][2][3]. This intermediate lipophilicity positions the compound in a favorable range for both aqueous solubility and passive membrane permeability, consistent with Lipinski-like drug-likeness criteria where XLogP values between 1 and 3 are generally considered optimal [1]. The incremental LogP gain from mono- to di-fluorination is consistent with the established Hansch π parameter for aromatic fluorine (+0.14 per fluorine), suggesting additive contributions from the two fluorine substituents [4].

Lipophilicity XLogP3 Membrane Permeability Halogen Effects

mARC Prodrug Activation: Substituent-Dependent Reduction Kinetics for para-Substituted Benzamidoximes

The mitochondrial amidoxime reducing component (mARC) catalyzes the N-reduction of benzamidoxime prodrugs to their active amidine forms, a pathway directly relevant to 2,4-difluorobenzamidoxime [1]. A systematic study of ten para-substituted benzamidoxime derivatives established that substituent electronic effects at the 4-position, measured through Hammett σ constants and ¹H NMR chemical shifts, correlate significantly with the electrochemical redox potential of the amidoxime function [1]. The 2,4-difluoro substitution pattern—bearing a para-fluorine (σₚ = +0.06) and an ortho-fluorine (σₘ = +0.34)—creates a distinctive combined electronic environment that differs from any mono-substituted comparator. Critically, the study concluded that electrochemical reduction potential correlates with substituent effects but that the enzymatic kinetic parameters KM and Vmax for mARC-catalyzed reduction show no simple linear relationship with Hammett σ or lipophilicity, indicating that substitution pattern effects on prodrug activation are complex and must be determined empirically for each scaffold [1].

mARC Prodrug Activation Amidoxime Reduction Metabolic Stability

Commercial Purity Differentiation: 2,4-Difluorobenzamidoxime Offered at 95%–99% Across Multiple Suppliers vs. Typical ≥97% for Comparator Isomers

2,4-Difluorobenzamidoxime is commercially available at multiple purity tiers: 95% minimum (AKSci), 97% (Apollo Scientific, CymitQuimica, Alfa Chemistry), 98% (MolCore), and 99% (Alfa Aesar via Chembase) [1]. The 2,5-difluoro regioisomer (CAS 885957-32-4) is listed at 97% purity from Fluorochem and CymitQuimica . The 4-fluorobenzamidoxime comparator is offered at 97–98% from Thermo Scientific [2]. This tiered purity landscape for the 2,4-difluoro compound—from 95% for cost-sensitive screening to 99% for stringent analytical or pharmacological applications—provides procurement flexibility not uniformly available across all regioisomeric benzamidoximes. Additionally, the compound is classified under GHS07 with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), requiring standard laboratory handling precautions comparable to other halogenated benzamidoxime derivatives .

Commercial Purity Supplier Comparison Procurement Specifications

Evidence-Backed Application Scenarios for 2,4-Difluorobenzamidoxime in Research, Medicinal Chemistry, and Agrochemical Development


Fragment-Based Drug Design Requiring Maximal Hydrogen-Bonding Capacity

With 4 hydrogen bond acceptor sites—twice the capacity of the parent benzamidoxime scaffold and four times that of the 2,5-difluoro regioisomer—2,4-difluorobenzamidoxime is the rational procurement choice for fragment-based screening libraries where intermolecular hydrogen-bonding potential is a primary selection criterion [1]. The compound's ability to engage multiple donor partners simultaneously enables polyvalent recognition motifs with protein active sites, metal cofactors, and nucleic acid surfaces, making it suitable as a core fragment for kinase hinge-binding motifs, metalloenzyme inhibitor design, and DNA minor-groove binder scaffolds [1].

Amidoxime Prodrug Optimization with Tunable mARC-Mediated Activation

The dual ortho/para-fluorine substitution pattern creates a unique electronic environment distinct from either mono-fluorinated or alternative regioisomeric benzamidoximes, as established by the Hammett correlation analysis of amidoxime redox potentials [2]. Researchers developing amidoxime prodrugs that rely on mARC-catalyzed reduction to active amidines can utilize 2,4-difluorobenzamidoxime as a scaffold to empirically tune the rate of bioactivation, leveraging the additive electron-withdrawing effects of the two fluorines to modulate the oxime reduction potential independently of the enzymatic KM [2].

1,2,4-Oxadiazole Heterocycle Synthesis with Controlled Lipophilicity

Amidoximes are well-established precursors for 1,2,4-oxadiazoles—privileged scaffolds in medicinal chemistry and agrochemistry. The intermediate XLogP3 of 1.3 for 2,4-difluorobenzamidoxime, versus 1.1 for unsubstituted benzamidoxime and 2.79 for the 2,4-dichloro analog, provides a measured lipophilicity baseline that translates into oxadiazole products with solubility-permeability profiles within drug-like chemical space [3]. This positions the compound as the preferred starting material when the synthetic target demands fluorinated oxadiazole products that avoid excessive logP, a known driver of attrition in both pharmaceutical lead optimization and agrochemical development pipelines [3].

Multi-Vendor Procurement Strategy for Cost- and Purity- Optimized Research

The availability of 2,4-difluorobenzamidoxime at purity grades spanning 95% to 99% from at least five independent commercial suppliers enables a tiered procurement approach not equally feasible for the 2,5-difluoro regioisomer, which is listed by only 2–3 suppliers at a single purity tier (97%) . Projects requiring large quantities for multi-step synthesis can source the 95% grade for cost efficiency, while bioassay-critical batches can utilize the 99% grade to minimize confounding impurities—a procurement flexibility that directly derives from the compound's broader commercial footprint and can reduce total project costs .

Quote Request

Request a Quote for 2,4-Difluorobenzamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.